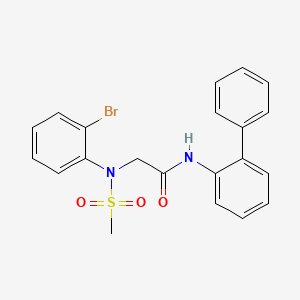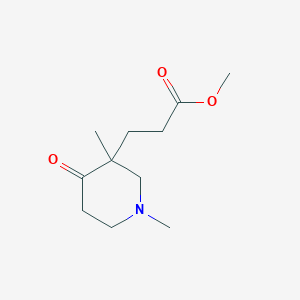![molecular formula C24H18N2O6 B3646916 [3-[[4-(1,3-Dioxoisoindol-5-yl)oxyphenyl]carbamoyl]phenyl] propanoate](/img/structure/B3646916.png)
[3-[[4-(1,3-Dioxoisoindol-5-yl)oxyphenyl]carbamoyl]phenyl] propanoate
Overview
Description
[3-[[4-(1,3-Dioxoisoindol-5-yl)oxyphenyl]carbamoyl]phenyl] propanoate is a synthetic organic compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[4-(1,3-Dioxoisoindol-5-yl)oxyphenyl]carbamoyl]phenyl] propanoate typically involves the following steps:
Formation of the Phthalimide Moiety: The starting material, phthalic anhydride, reacts with ammonia or a primary amine to form phthalimide.
Esterification: The phthalimide is then esterified with an appropriate alcohol in the presence of a catalyst such as sulfuric acid.
Carbamoylation: The esterified phthalimide undergoes a reaction with an isocyanate to form the carbamoyl derivative.
Coupling Reaction: Finally, the carbamoyl derivative is coupled with a phenyl propanoate moiety using a coupling agent like DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phthalimide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phthalimide derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
Biological Probes: Employed as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry
Polymer Chemistry: Utilized in the synthesis of polymers with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of [3-[[4-(1,3-Dioxoisoindol-5-yl)oxyphenyl]carbamoyl]phenyl] propanoate involves its interaction with molecular targets such as enzymes or receptors. The phthalimide moiety can inhibit enzyme activity by binding to the active site, while the carbamoyl group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog with similar chemical properties.
N-Phenylphthalimide: Another derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
[3-[[4-(1,3-Dioxoisoindol-5-yl)oxyphenyl]carbamoyl]phenyl] propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other phthalimide derivatives.
Properties
IUPAC Name |
[3-[[4-(1,3-dioxoisoindol-5-yl)oxyphenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-2-21(27)32-17-5-3-4-14(12-17)22(28)25-15-6-8-16(9-7-15)31-18-10-11-19-20(13-18)24(30)26-23(19)29/h3-13H,2H2,1H3,(H,25,28)(H,26,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTLEECBIPEODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B3646836.png)
![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3646839.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3646847.png)
![N-(3-acetylphenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide](/img/structure/B3646853.png)
![(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione](/img/structure/B3646856.png)

![4-fluoro-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3646874.png)
![N-(4-iodophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B3646880.png)
![2-(4-methoxy-N-methylsulfonylanilino)-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B3646888.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3646905.png)
![N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3646913.png)

![2-[(3-{[(2,6-dimethylphenoxy)acetyl]amino}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3646919.png)
![methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B3646933.png)
